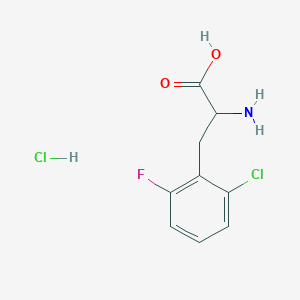

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

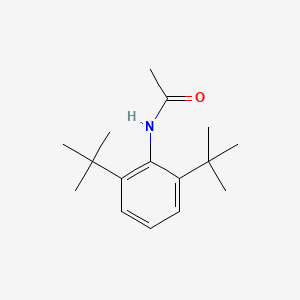

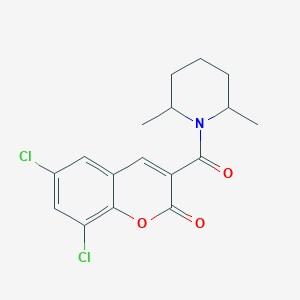

“2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride” is a compound with the CAS Number: 603940-86-9 . It has a molecular weight of 217.63 . The compound is also known by its IUPAC name, 2-chloro-6-fluorophenylalanine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations : This compound has been used in the synthesis of various other chemicals, highlighting its role as an intermediate in chemical reactions. For example, it has been involved in the synthesis of derivatives with potential antibacterial properties (Egawa et al., 1984), and in the synthesis of compounds with potential anticancer applications (Jianqing Zhang et al., 2019).

Antimicrobial and Antifungal Activity : Some derivatives of this compound have shown promising antimicrobial and antifungal activities. For instance, certain compounds synthesized from this acid exhibited good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Role in Synthesis of Fluorinated Amino Acids : The compound has been utilized in the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, indicating its significance in the preparation of specialized amino acids (Monclus et al., 1995).

In Vitro Anticancer Activity : A study focused on the synthesis of a derivative of this compound, which was then characterized for its structure and potential anticancer activity in vitro (Liu Ying-xiang, 2007).

Fluorescence Derivatisation in Biological Assays : Derivatives of this compound have been used in fluorescence derivatisation of amino acids, proving useful in biological assays due to their strong fluorescence characteristics (Frade et al., 2007).

Crystal Structure Analysis : The crystal structure and electronic properties of related fluorinated compounds have been analyzed, providing insights into their molecular configuration and potential applications in various scientific fields (Burns et al., 1993).

Properties

IUPAC Name |

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQTZAYKITYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)